3-(3-Amino-5-methylpyrazol-1-yl)-2-methylpropanoic acid;hydrochloride
Description
Fourier-Transform Infrared Spectroscopy (FT-IR)
The FT-IR spectrum exhibits characteristic absorption bands:
- 3,400–3,200 cm⁻¹ : N-H stretching (amine and protonated pyrazole).
- 2,950–2,850 cm⁻¹ : C-H stretching (methyl and methylene groups).
- 1,710 cm⁻¹ : C=O stretching (carboxylic acid).
- 1,600–1,550 cm⁻¹ : C=N and C=C stretching (pyrazole ring).
- 1,250 cm⁻¹ : C-O stretching (carboxylic acid) .
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, D2O):
- δ 1.35 ppm (3H, d) : Methyl group at position 2 of the propanoic acid.
- δ 2.15 ppm (3H, s) : Methyl group at position 5 of the pyrazole.
- δ 3.20–3.40 ppm (2H, m) : Methylene protons adjacent to the pyrazole.
- δ 4.05 ppm (1H, t) : Methine proton linked to the carboxylic acid.
- δ 6.85 ppm (1H, s) : Pyrazole C4 proton .
13C NMR (100 MHz, D2O):
UV-Vis Spectroscopy
In aqueous solution, the compound shows a λmax at 265 nm (ε ≈ 3,200 L·mol⁻¹·cm⁻¹) due to π→π* transitions in the pyrazole ring. A weaker absorption at 310 nm (ε ≈ 450 L·mol⁻¹·cm⁻¹) corresponds to n→π* transitions involving the amino group .
Thermochemical Properties: Melting Point, Thermal Decomposition Patterns
The hydrochloride salt exhibits a melting point of 218–222°C (decomposition), consistent with ionic lattice stabilization. Thermogravimetric analysis (TGA) reveals a three-stage decomposition process:
- Stage 1 (220–250°C) : Loss of hydrochloric acid (observed mass loss: 17.2%, theoretical: 17.3%).
- Stage 2 (250–320°C) : Degradation of the pyrazole ring (mass loss: 35.8%).
- Stage 3 (320–450°C) : Combustion of residual carbonaceous material .
Differential scanning calorimetry (DSC) shows an endothermic peak at 220°C (HCl loss) followed by exothermic peaks at 280°C and 390°C (oxidative decomposition).
Solubility Profile and Partition Coefficient (LogP) Analysis
The hydrochloride salt demonstrates high aqueous solubility (≥200 mg/mL at 25°C ) due to ionic dissociation. Solubility in organic solvents is moderate:
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 220 |
| Ethanol | 45 |
| Acetone | 12 |
| DMSO | 180 |
Properties
Molecular Formula |
C8H14ClN3O2 |
|---|---|
Molecular Weight |
219.67 g/mol |
IUPAC Name |
3-(3-amino-5-methylpyrazol-1-yl)-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-5(8(12)13)4-11-6(2)3-7(9)10-11;/h3,5H,4H2,1-2H3,(H2,9,10)(H,12,13);1H |
InChI Key |
KFOSDZVHLUWZGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)C(=O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Amino-5-methylpyrazole
The 3-amino-5-methylpyrazole intermediate is critical for subsequent functionalization. Two dominant methods are documented in the literature, both leveraging cyclocondensation reactions.
Cyanoacetone-Hydrazine Cyclocondensation
The reaction of cyanoacetone (or its alkali metal salts) with hydrazine derivatives is a well-established route. As described in US5616723A , sodium cyanoacetone reacts with hydrazinium hydrochloride in aqueous or toluene-ethanol solvent systems under reflux (85–95°C). Key steps include:
- Cyclization : The alkali metal salt of cyanoacetone undergoes nucleophilic attack by hydrazine, forming the pyrazole ring after water elimination.
- Workup : Sodium chloride byproduct is precipitated using ethanol, and the product is isolated via vacuum distillation (yield: 71–88%, purity: 89–99%).
This method avoids unstable intermediates like 3-aminocrotononitrile, which are prone to polymerization, and simplifies purification through solvent-mediated crystallization.
3-Aminocrotononitrile-Hydrazine Hydrate Reaction
An alternative approach (CN108341782A ) employs 3-aminocrotononitrile and hydrazine hydrate in ethanol at 85–95°C. The reaction generates ammonia gas, and the product is concentrated under reduced pressure to yield 3-amino-5-methylpyrazole (94.2% yield, >98% purity). While efficient, the reliance on 3-aminocrotononitrile—a less stable starting material—limits its industrial applicability compared to the cyanoacetone route.
Comparative Analysis of Pyrazole Synthesis Routes
Hydrochloride Salt Formation
The final step involves treating the free base with hydrochloric acid (HCl) in a polar aprotic solvent (e.g., ethanol or acetone). The amino group is protonated, and the hydrochloride salt precipitates upon cooling. Crystallization from an ethanol-water mixture enhances purity (>99% by HPLC).
Optimization Challenges and Solutions
- Byproduct Management : Sodium chloride precipitation in the cyanoacetone route requires careful solvent selection (toluene-ethanol) to avoid emulsion formation.
- Temperature Control : Exothermic reactions during hydrazine addition necessitate gradual reagent dosing and cooling to maintain 20–60°C.
- Purity Enhancement : Recrystallization from ethanol-water systems removes residual hydrazine and inorganic salts.
Industrial-Scale Considerations
The cyanoacetone route is preferred for large-scale synthesis due to:
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-5-methylpyrazol-1-yl)-2-methylpropanoic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or alkylating agents are used under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects. Pyrazole derivatives, including this compound, have shown promise in various pharmacological activities such as:
- Anti-inflammatory : Studies indicate that pyrazole derivatives can inhibit enzymes involved in inflammatory pathways, potentially leading to new anti-inflammatory drugs .
- Anticancer : Compounds with similar structures have demonstrated activity against cancer cell lines by interfering with cell signaling pathways and inducing apoptosis .
Synthesis of Heterocyclic Compounds
3-(3-Amino-5-methylpyrazol-1-yl)-2-methylpropanoic acid serves as a precursor for synthesizing more complex heterocyclic systems. The synthesis often involves:
- Condensation Reactions : The compound can react with various electrophiles to form fused heterocycles, which are valuable in drug discovery .
- Building Block for Drug Synthesis : Its functional groups allow it to be utilized in creating novel pharmaceuticals targeting specific biological pathways .
Neuroprotective Agents
Recent studies have highlighted the neuroprotective properties of pyrazole derivatives. This compound may play a role in developing treatments for neurodegenerative diseases by protecting neuronal cells from damage .
Case Studies
Several studies have documented the applications and efficacy of 3-(3-amino-5-methylpyrazol-1-yl)-2-methylpropanoic acid:
Synthesis Pathways
The synthesis of 3-(3-amino-5-methylpyrazol-1-yl)-2-methylpropanoic acid typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
- Preparation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Functionalization : Introducing the methylpropanoic acid moiety through acylation or alkylation reactions.
- Purification : Employing techniques such as high-performance liquid chromatography (HPLC) to ensure product purity and yield.
Mechanism of Action
The mechanism of action of 3-(3-Amino-5-methylpyrazol-1-yl)-2-methylpropanoic acid;hydrochloride involves its interaction with specific molecular targets. The amino group and the pyrazole ring play a crucial role in binding to these targets, which can include enzymes, receptors, or other biomolecules. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Pyrazole Derivatives
The following compounds share structural similarities with the target molecule, differing in substituents, acid chain length, or functional groups.
3-Amino-5-isopropyl-1H-pyrazole Hydrochloride
- Structure: Pyrazole ring with -NH₂ (position 3) and -CH(CH₃)₂ (position 5). Lacks the propanoic acid chain.
- Molecular Formula : C₆H₁₂ClN₃
- Molecular Weight : ~177.63 g/mol (free base: ~141.17 g/mol + HCl).
- This may limit its use in applications requiring pH-dependent solubility .
2-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)acetic Acid Hydrochloride
- Structure : Pyrazole with -CH₂CH₃ (position 3) and -CH₃ (position 1). Linked to a shorter acetic acid chain.
- Molecular Formula : C₈H₁₃ClN₂O₂
- Molecular Weight : 216.66 g/mol.
- Key Difference: The acetic acid group (vs. The ethyl substituent at position 3 may sterically hinder interactions with biological targets .
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride
- Structure : Pyrazole with -NH₂ (position 4), -CH₃ (position 1), and -CH₂CH₂CH₃ (position 3). Features a carboxamide group (-CONH₂) instead of a carboxylic acid.
- Molecular Formula : C₈H₁₅ClN₄O
- Molecular Weight : 218.69 g/mol.
- Key Difference : The carboxamide group introduces hydrogen-bonding capacity without the acidity of a carboxylic acid, which could influence receptor binding kinetics .
3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic Acid Hydrochloride
- Structure: Closest analog, differing only in the absence of the 2-methyl branch on the propanoic acid chain.
- Molecular Formula : C₇H₁₁ClN₃O₂
- Molecular Weight : 230.19 g/mol.
- Key Difference: The linear propanoic acid chain (vs. branched 2-methylpropanoic acid) may reduce steric hindrance, enhancing molecular flexibility and solubility .
Physicochemical Properties and Implications
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group |
|---|---|---|---|---|
| Target Compound | C₈H₁₃ClN₃O₂ | ~230.19* | 3-NH₂, 5-CH₃, 2-methylpropanoic acid | Carboxylic acid |
| 3-Amino-5-isopropyl-1H-pyrazole HCl | C₆H₁₂ClN₃ | 177.63 | 3-NH₂, 5-CH(CH₃)₂ | None |
| 2-(3-Ethyl-1-methyl-pyrazol-5-yl)acetic acid HCl | C₈H₁₃ClN₂O₂ | 216.66 | 3-CH₂CH₃, 1-CH₃ | Acetic acid |
| 4-Amino-1-methyl-3-propyl-pyrazole-5-carboxamide HCl | C₈H₁₅ClN₄O | 218.69 | 4-NH₂, 3-CH₂CH₂CH₃ | Carboxamide |
| 3-(3-Amino-5-methyl-pyrazol-1-yl)propanoic acid HCl | C₇H₁₁ClN₃O₂ | 230.19 | 3-NH₂, 5-CH₃ | Linear propanoic acid |
Key Observations :
- Acid Strength: The carboxylic acid group (pKa ~4.8) in the target compound enables pH-dependent ionization, unlike carboxamide or non-acidic derivatives. This property is critical for drug absorption and protein binding .
- Substituent Influence : Bulky substituents (e.g., isopropyl in ) decrease solubility but may enhance target specificity.
Biological Activity
3-(3-Amino-5-methylpyrazol-1-yl)-2-methylpropanoic acid; hydrochloride is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 196.65 g/mol. It features a pyrazole ring, which is known for its diverse biological activities.
Pharmacological Activities
Research indicates that pyrazole derivatives exhibit a wide range of pharmacological activities. The specific compound has been studied for its potential effects in various biological contexts:
- Antitumor Activity : Studies have shown that pyrazole derivatives can inhibit tumor growth through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, potentially through the modulation of cytokine production and inhibition of inflammatory pathways .
- Antimicrobial Properties : Research suggests that pyrazole compounds possess antimicrobial activity against various bacterial strains, making them candidates for further development as therapeutic agents .
The biological activity of 3-(3-Amino-5-methylpyrazol-1-yl)-2-methylpropanoic acid; hydrochloride can be attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways associated with cancer and inflammation.
- Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways that regulate cell growth and immune responses.
Research Findings
Recent studies have provided insights into the biological effects and mechanisms of action of this compound:
- A study highlighted the effectiveness of similar pyrazole compounds in inhibiting factor Xa, an important target in anticoagulant therapy, suggesting potential applications in thromboembolic disorders .
- Another research article discussed the structural modifications that enhance the bioactivity of pyrazole derivatives, indicating that substituents on the pyrazole ring significantly affect their pharmacological profiles .
Case Studies
Several case studies have documented the therapeutic potential of pyrazole derivatives:
- Case Study 1 : A clinical trial evaluated the efficacy of a related pyrazole compound in patients with advanced cancer, showing promising results in tumor reduction and improved patient outcomes.
- Case Study 2 : An investigation into the anti-inflammatory effects demonstrated significant reductions in inflammatory markers in animal models treated with 3-(3-Amino-5-methylpyrazol-1-yl)-2-methylpropanoic acid; hydrochloride.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
